Synthesis of Acetamide, N-[2-[4-(acetyloxy)phenyl]ethyl]-: A Technical Guide
Synthesis of Acetamide, N-[2-[4-(acetyloxy)phenyl]ethyl]-: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of Acetamide, N-[2-[4-(acetyloxy)phenyl]ethyl]-, a compound of interest in various research and development applications. This document outlines the chemical properties, a detailed experimental protocol for its synthesis via acetylation of N-(4-hydroxyphenethyl)acetamide, and relevant characterization data.
Compound Data Summary
The following table summarizes the key quantitative data for the starting material and the final product.
| Property | N-(4-hydroxyphenethyl)acetamide (Starting Material) | Acetamide, N-[2-[4-(acetyloxy)phenyl]ethyl]- (Final Product) |
| Molecular Formula | C₁₀H₁₃NO₂ | C₁₂H₁₅NO₃[1] |
| Molecular Weight | 179.22 g/mol | 221.25 g/mol [1] |
| CAS Number | 1202-66-0 | 14383-56-3[1] |
| Appearance | White solid | Expected to be a solid or oil |
| Melting Point | 178-179 °C[2] | Not explicitly reported |
| Boiling Point | Not available | 750.65 K (Joback Method prediction)[1] |
| Solubility | Soluble in ethanol, methanol, DMF, or DMSO | Expected to be soluble in common organic solvents like ethyl acetate and dichloromethane. |
| Yield | Not applicable | High yields are generally expected for acetylation reactions. |
Experimental Protocol: Synthesis of Acetamide, N-[2-[4-(acetyloxy)phenyl]ethyl]-
This section details the experimental methodology for the synthesis of the target compound, which involves the acetylation of both the phenolic hydroxyl group and the amide nitrogen of the starting material, N-(4-hydroxyphenethyl)acetamide. The protocol is based on general acetylation procedures using acetic anhydride.
2.1. Materials and Reagents
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N-(4-hydroxyphenethyl)acetamide (CAS: 1202-66-0)
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Acetic Anhydride (CAS: 108-24-7)
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Pyridine (or another suitable base catalyst, e.g., triethylamine)
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Dichloromethane (DCM) or other suitable aprotic solvent
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Saturated sodium bicarbonate solution
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Anhydrous magnesium sulfate or sodium sulfate
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Ethyl acetate for extraction
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Hexane for recrystallization (optional)
2.2. Equipment
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Round-bottom flask
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Magnetic stirrer and stir bar
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Reflux condenser (if heating is required)
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Dropping funnel
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Separatory funnel
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Rotary evaporator
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Standard laboratory glassware
2.3. Procedure
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Reaction Setup: In a clean, dry round-bottom flask, dissolve N-(4-hydroxyphenethyl)acetamide (1 equivalent) in a suitable solvent such as dichloromethane or pyridine. If using an inert solvent like DCM, add a base catalyst like pyridine or triethylamine (2-3 equivalents).
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Addition of Acetylating Agent: Cool the solution in an ice bath. Add acetic anhydride (2.2-2.5 equivalents) dropwise to the stirred solution using a dropping funnel.
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Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours. Gentle heating under reflux may be applied to expedite the reaction if necessary.
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Work-up: Once the reaction is complete, quench the reaction by slowly adding a saturated solution of sodium bicarbonate to neutralize the excess acetic anhydride and any acetic acid formed.
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Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate. Wash the organic layer sequentially with water and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel to yield the pure Acetamide, N-[2-[4-(acetyloxy)phenyl]ethyl]-.
Characterization Data (Predicted)
The following are the expected spectroscopic data for the final product based on its chemical structure and general principles of spectroscopy.
3.1. Infrared (IR) Spectroscopy
The IR spectrum is expected to show the following characteristic absorption bands:
| Functional Group | Characteristic Absorption (cm⁻¹) |
| Amide C=O Stretch | 1690 - 1630 (strong) |
| Ester C=O Stretch | 1750 - 1735 (strong) |
| Aromatic C=C Stretch | 1600 - 1450 (medium) |
| C-N Stretch | 1400 - 1000 (medium) |
| C-O Stretch (Ester) | 1300 - 1000 (strong) |
| N-H Bend (Amide) | 1640 - 1550 (medium) |
The disappearance of the broad O-H stretch from the starting material (around 3550 - 3200 cm⁻¹) would indicate the successful acetylation of the phenolic hydroxyl group.
3.2. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum in CDCl₃ is expected to show the following signals:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.2 - 7.0 | m | 4H | Aromatic protons |
| ~ 5.8 | br s | 1H | N-H proton of the amide |
| ~ 3.5 | q | 2H | -CH₂-CH₂-NH- |
| ~ 2.8 | t | 2H | -CH₂-CH₂-NH- |
| ~ 2.3 | s | 3H | O-acetyl (-O-C(O)CH₃) |
| ~ 1.9 | s | 3H | N-acetyl (-NH-C(O)CH₃) |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the synthesis of Acetamide, N-[2-[4-(acetyloxy)phenyl]ethyl]-.
Caption: Experimental workflow for the synthesis of Acetamide, N-[2-[4-(acetyloxy)phenyl]ethyl]-.
